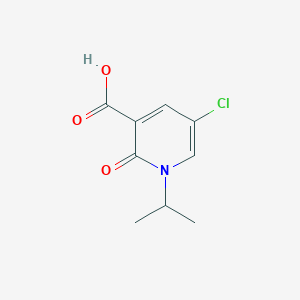![molecular formula C14H17ClFNO3 B13918144 4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]pyrrolidin-2-one](/img/structure/B13918144.png)
4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]-2-pyrrolidinone is a synthetic organic compound with a complex structure This compound is characterized by the presence of multiple functional groups, including a chloro, ethoxy, fluoro, hydroxyethyl, and pyrrolidinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]-2-pyrrolidinone typically involves multi-step organic reactions. One common approach is to start with a substituted benzene derivative, followed by a series of reactions to introduce the chloro, ethoxy, and fluoro groups. The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, and the pyrrolidinone ring can be formed via cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]-2-pyrrolidinone may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of robust purification techniques to ensure the final product meets stringent quality standards.
化学反应分析
Types of Reactions
4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The chloro, ethoxy, and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the pyrrolidinone ring can produce a secondary alcohol.
科学研究应用
4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]-2-pyrrolidinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other substituted pyrrolidinones and phenyl derivatives with different functional groups. Examples include:
- 4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]-2-pyrrolidinone analogs with different halogen substitutions.
- Pyrrolidinone derivatives with varying alkyl or aryl groups.
Uniqueness
The uniqueness of 4-[3-Chloro-6-ethoxy-2-fluoro-5-(1-hydroxyethyl)phenyl]-2-pyrrolidinone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced reactivity, selectivity, and potential therapeutic benefits.
属性
分子式 |
C14H17ClFNO3 |
|---|---|
分子量 |
301.74 g/mol |
IUPAC 名称 |
4-[5-chloro-2-ethoxy-6-fluoro-3-(1-hydroxyethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H17ClFNO3/c1-3-20-14-9(7(2)18)5-10(15)13(16)12(14)8-4-11(19)17-6-8/h5,7-8,18H,3-4,6H2,1-2H3,(H,17,19) |
InChI 键 |
RCQWEKFYYAZQPG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=C(C=C1C(C)O)Cl)F)C2CC(=O)NC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



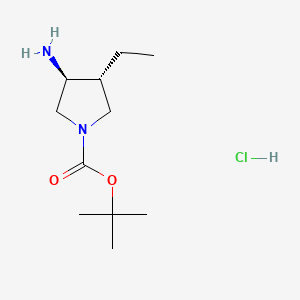
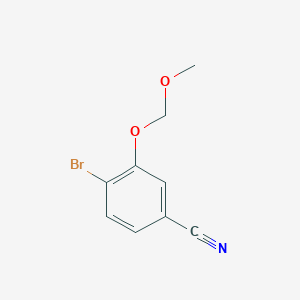
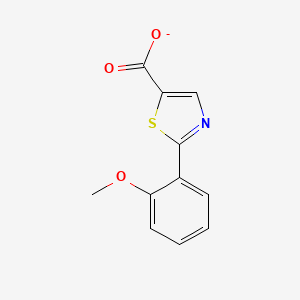



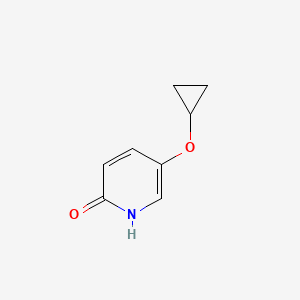
![2-[1-(3-Methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine](/img/structure/B13918097.png)
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13918102.png)
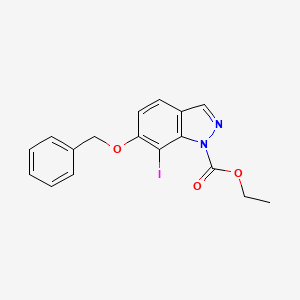
![(3'R,4S,6'R,7'R,8'Z,11'S,12'R)-7'-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one](/img/structure/B13918107.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate](/img/structure/B13918110.png)
